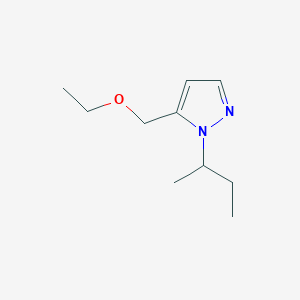
4-(Difluoromethoxy)-2,6-difluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Difluoromethoxy)benzoic acid” is a p-difluoromethoxy substituted benzoic acid . Another compound, “4-(Difluoromethoxy)phenyl isocyanate”, is used in laboratory chemicals .
Synthesis Analysis
A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde . Another preparation method involves reacting 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, and then reacting sodium acetamidophenate with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene .
Molecular Structure Analysis
The molecular formula of “4-(Difluoromethoxy)benzoic acid” is C8H6F2O3, with an average mass of 188.128 Da and a monoisotopic mass of 188.028503 Da . The molecular formula of “4-(Difluoromethoxy)benzaldehyde” is C8H6F2O2, with an average mass of 172.129 Da and a monoisotopic mass of 172.033585 Da .
Chemical Reactions Analysis
In the synthesis of roflumilast, a compound used for the treatment of various diseases, 4-difluoromethoxy-3-hydroxybenzaldehyde undergoes O-alkylation, oxidation, chlorination of the carboxylic acid, and N-acylation reaction .
Safety And Hazards
“4-(Difluoromethoxy)phenyl isocyanate” is considered hazardous. It causes skin and eye irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is toxic if swallowed, in contact with skin, or if inhaled .
Orientations Futures
While specific future directions for “4-(Difluoromethoxy)-2,6-difluorobenzonitrile” are not available, research on related compounds like roflumilast suggests that phosphodiesterase-4 (PDE-4) inhibitors have potential therapeutic applications in various diseases, including chronic obstructive pulmonary disease .
Propriétés
IUPAC Name |
4-(difluoromethoxy)-2,6-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUBMSGIMQDVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2,6-difluorobenzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2855741.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2855742.png)

![2-[2-(Diphenylmethoxy)acetamido]-2-phenylacetamide](/img/structure/B2855747.png)
![N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2855748.png)


![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855752.png)
![N-(3-ethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855756.png)
